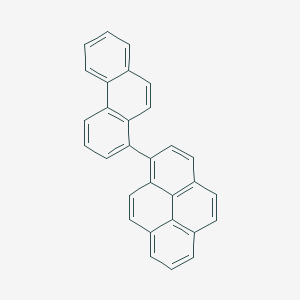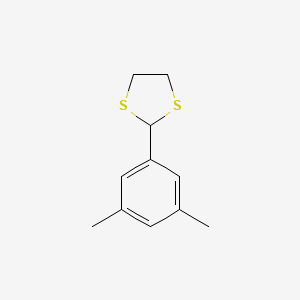![molecular formula C7H8N2O3S2 B14316929 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- CAS No. 109480-64-0](/img/structure/B14316929.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the bis(methylthio)methylene group adds to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction between the chalcone and 1,3-dimethylbarbituric acid in the presence of a Lewis base catalyst such as triethylamine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide for bromination and triethylamine as a base . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with substituted benzaldehyde oximes in the presence of N-bromosuccinimide and triethylamine can yield 1,4-diaryl-2-oxa-3,7,9-triazaspiro[4.5]dec-3-ene-6,8,10-triones .
Wissenschaftliche Forschungsanwendungen
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial and antifungal agent . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in various biological systems.
Wirkmechanismus
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- involves its interaction with specific molecular targets and pathways. The bis(methylthio)methylene group enhances its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- can be compared with other similar compounds, such as 1,3-disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione . These compounds share a similar pyrimidine ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the bis(methylthio)methylene group in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- makes it unique and enhances its reactivity compared to other similar compounds.
Eigenschaften
| 109480-64-0 | |
Molekularformel |
C7H8N2O3S2 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
5-[bis(methylsulfanyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H8N2O3S2/c1-13-6(14-2)3-4(10)8-7(12)9-5(3)11/h1-2H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
DJJUCEQHHGXTGX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C1C(=O)NC(=O)NC1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)





![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)



